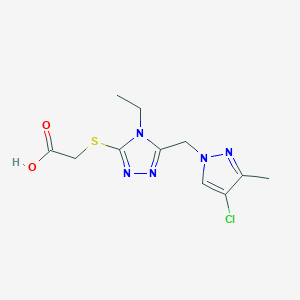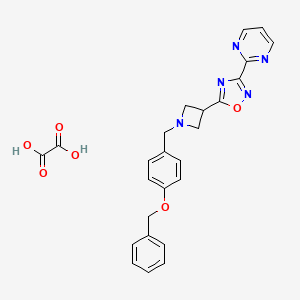
4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMBS and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
EMBS works by inhibiting specific enzymes and pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. By inhibiting HDACs, EMBS can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
EMBS has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, EMBS has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the immune system and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EMBS in lab experiments is its specificity for HDAC inhibition. This makes it a useful tool for studying the role of HDACs in cancer development and other diseases. However, one limitation of using EMBS is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain experiments or applications.
Orientations Futures
There are several potential future directions for research on EMBS. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of EMBS. Additionally, research could focus on the use of EMBS in combination with other drugs or therapies to enhance its effectiveness. Finally, further research could explore the potential therapeutic applications of EMBS in other diseases beyond cancer.
Méthodes De Synthèse
EMBS can be synthesized using a variety of methods, including the reaction of 4-ethylbenzenesulfonyl chloride with 2-methoxy-4-methylsulfanylbutylamine. Other methods involve the use of different reagents and catalysts, but the overall process typically involves multiple steps and requires specialized equipment.
Applications De Recherche Scientifique
EMBS has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Research has shown that EMBS can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, EMBS has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.
Propriétés
IUPAC Name |
4-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-4-12-5-7-14(8-6-12)20(16,17)15-11-13(18-2)9-10-19-3/h5-8,13,15H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBIWVIBBXLAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2681441.png)



![3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2681445.png)


![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2681451.png)




![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/no-structure.png)